Diflufenican

Multiple Herbicide Resistance Waterhemp Preemergence Herbicide

Sourcing Diflufenican for integrated weed management research requires a focus on verified purity and its unique residual profile. This phytoene desaturase inhibitor is unmatched by alternatives like isoproturon, providing extended soil persistence (DT50 ≈ 280 days) critical for season-long control in field trials. Its distinct cross-resistance pattern makes it essential for breaking Multi-Herbicide Resistance (MHR) in waterhemp/Palmer amaranth. Choose a supplier offering analytically confirmed purity (≥98% HPLC) and full regulatory documentation for a secure, compliant, and scientifically valuable purchase.

Molecular Formula C19H11F5N2O2
Molecular Weight 394.3 g/mol
CAS No. 83164-33-4
Cat. No. B1670562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflufenican
CAS83164-33-4
SynonymsDiflufenican;  M&B 38544
Molecular FormulaC19H11F5N2O2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
InChIInChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)
InChIKeyWYEHFWKAOXOVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diflufenican (CAS 83164-33-4) – Baseline Physicochemical and Herbicidal Profile for Informed Procurement


Diflufenican (DFF) is a pre- and early post-emergence herbicide belonging to the phenoxynicotinanilide chemical class [1]. It acts as a phytoene desaturase (PDS) inhibitor (HRAC/WSSA Group 12), blocking carotenoid biosynthesis and causing bleaching in susceptible weed species . Physicochemically, it is a non-volatile, white crystalline solid with a melting point of 159–163 °C and extremely low aqueous solubility (0.05 mg/L at 20–25 °C), but high solubility in organic solvents such as acetone and dimethylformamide [2].

Why Substituting Diflufenican with Generic PDS Inhibitors Compromises Weed Control Outcomes


Substituting diflufenican with other phytoene desaturase (PDS) inhibitors or herbicides from alternative mode-of-action groups often leads to unpredictable field efficacy. Its unique target-site binding profile results in distinct cross-resistance patterns [1][2]. Moreover, its exceptional soil persistence (DT50 values exceeding 250 days) and low mobility create a residual activity profile that is not replicated by more labile alternatives such as isoproturon (DT50 ~3 weeks) [3]. Procurement decisions must be grounded in these differential performance metrics to ensure integrated weed management success and regulatory compliance in regions where isoproturon and prosulfocarb are restricted [4].

Quantitative Differentiators: How Diflufenican Compares to Key Analogs in Controlled Studies


MHR Waterhemp Control: Diflufenican vs. Isoxaflutole + Atrazine Preemergence Efficacy

In field trials targeting multiple herbicide-resistant (MHR) waterhemp in corn, diflufenican applied preemergence at 150 g ai ha⁻¹ provided 64% control at 2 weeks after application (WAA), increasing to 79% at 4 WAA, and declining to 73% by 8 WAA [1]. In contrast, a standard preemergence tank mix of isoxaflutole + atrazine (105 + 1,060 g ai ha⁻¹) consistently delivered 98% control at both 2 and 4 WAA, and 97% at 8 WAA [1].

Multiple Herbicide Resistance Waterhemp Preemergence Herbicide

Soybean Weed Control Spectrum: Diflufenican-Containing Premixture Outperforms Acetochlor

A premixture containing diflufenican, metribuzin, and flufenacet (0.17:0.35:0.48 ratio) was evaluated against several commercial standards for residual control of Palmer amaranth and waterhemp in soybean [1]. At 28 days after treatment (DAT), the diflufenican-containing premixture (DFF-PM) was more effective in reducing weed emergence than acetochlor in four of six field trials [1]. By 56 DAT, Palmer amaranth and waterhemp densities in DFF-PM plots were comparable or superior to those treated with acetochlor plus metribuzin, and the S-metolachlor:metribuzin premixture at five of six sites [1].

Palmer Amaranth Residual Herbicide Soybean

Soil Persistence: Diflufenican vs. Isoproturon DT50 Comparison

In a multi-year field trial under autumn application conditions in winter barley, the average time to 50% dissipation (DT50) from the upper 0–5 cm soil layer was 40 weeks (≈280 days) for diflufenican, compared to only 3 weeks (≈21 days) for isoproturon when applied as a co-formulated product [1].

Soil Degradation DT50 Environmental Fate

Cross-Resistance Profile: Diflufenican Exhibits Negative Cross-Resistance to Picolinafen and Beflubutamid

In vitro assays of phytoene desaturase (PDS) mutants known to confer resistance to fluridone and norflurazon (Cys, Ser, His substitutions) demonstrated negative cross-resistance to diflufenican, picolinafen, and beflubutamid [1]. This indicates that weeds resistant to older PDS inhibitors (e.g., fluridone) may remain susceptible to diflufenican. However, field-evolved resistance can still occur: a wild radish population (H2/10) from Australia was found to be 4.9-fold resistant to diflufenican [2], and an oriental mustard population (P40) was 237-fold resistant to diflufenican but only 7-fold resistant to picolinafen at the LD50 level [3].

Herbicide Resistance PDS Inhibitors Cross-Resistance

Physicochemical Profile: Diflufenican vs. Chlortoluron Solubility and LogP Comparison

Diflufenican exhibits extremely low water solubility (0.05 mg/L at 20-25°C) and a high octanol-water partition coefficient (LogP = 3.65) [1]. This contrasts sharply with chlortoluron, a urea herbicide used in similar autumn cereal programs, which has a water solubility of 74 mg/L and LogP of 2.5 [2].

Physicochemical Properties Soil Mobility Herbicide Leaching

Selectivity in Winter Cereals: Flufenacet + Diflufenican vs. Flufenacet + Diflufenican + Metribuzin

In pot experiments on bread wheat and barley, application of a flufenacet plus diflufenican premixture (240 + 120 g ai ha⁻¹) at the 1st leaf stage (BBCH-11) resulted in decreased crop selectivity, with flufenacet + diflufenican being less selective compared to a three-way premixture of flufenacet + diflufenican + metribuzin (119.7 + 119.7 + 44.8 g ai ha⁻¹) [1].

Crop Selectivity Winter Wheat Herbicide Mixtures

Research and Industrial Application Scenarios for Diflufenican Based on Empirical Evidence


Resistance Management in Corn: Integrating Group 12 (PDS) Chemistry

In corn production systems plagued by multiple herbicide-resistant (MHR) waterhemp, diflufenican serves as a valuable rotational partner. While it does not provide the >95% control achieved by isoxaflutole + atrazine [1], its unique Group 12 site of action offers a critical diversification tool. Preemergence application at 150-417 g ai ha⁻¹ (depending on required efficacy level) can be integrated with other effective modes of action to reduce selection pressure on ALS, ACCase, and PPO inhibitors [1].

Soybean Residual Weed Control: Deploying DFF-Containing Premixtures for Amaranthus Management

Soybean growers facing widespread Palmer amaranth and waterhemp resistance to Group 15 herbicides (e.g., acetochlor, S-metolachlor) can leverage a diflufenican-containing premixture (with metribuzin and flufenacet) for preemergence application. This mixture has demonstrated superior or comparable residual control to acetochlor and S-metolachlor:metribuzin standards through 56 DAT in multiple field trials [1], providing a much-needed alternative site of action for sustainable production.

Autumn Cereal Herbicide Programs: Exploiting Extended Soil Residual Activity

For autumn-sown winter wheat and barley in Europe, diflufenican's extended soil persistence (DT50 ≈ 280 days) provides season-long control of key broadleaf weeds such as chickweed, speedwell, and pansy [1][2]. This long residual activity is particularly valuable in regions where isoproturon is banned or prosulfocarb use is restricted [3]. When tank-mixed with grass-active partners like flufenacet or chlortoluron, it forms the backbone of robust autumn weed management programs.

Research on PDS Inhibitor Cross-Resistance Mechanisms

Due to its well-characterized yet complex cross-resistance profile—exhibiting negative cross-resistance in certain PDS mutants but high resistance factors in some field populations (e.g., 237-fold in oriental mustard P40) [1][2]—diflufenican is an ideal lead compound for academic and industrial research into herbicide resistance evolution, PDS enzyme kinetics, and the design of novel, resistance-breaking herbicides [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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